
2-(1-Phenylbut-3-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylbut-3-en-1-yl)phenol is an organic compound with the molecular formula C16H16O It is a phenolic compound characterized by the presence of a phenol group attached to a butenyl chain, which is further substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylbut-3-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, an aryl halide undergoes nucleophilic attack by a nucleophile, leading to the formation of the desired phenolic compound. The reaction conditions typically involve the use of strong bases and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Phenylbut-3-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
科学的研究の応用
2-(1-Phenylbut-3-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Phenylbut-3-en-1-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Phenyl-3-buten-1-ol: An aromatic alcohol with a similar structure but lacking the phenolic group.
(1R)-1-Phenyl-3-buten-1-ol: A stereoisomer of 1-Phenyl-3-buten-1-ol with similar properties.
Uniqueness
2-(1-Phenylbut-3-en-1-yl)phenol is unique due to the presence of both a phenolic group and a butenyl chain substituted with a phenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
674768-61-7 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
2-(1-phenylbut-3-enyl)phenol |
InChI |
InChI=1S/C16H16O/c1-2-8-14(13-9-4-3-5-10-13)15-11-6-7-12-16(15)17/h2-7,9-12,14,17H,1,8H2 |
InChIキー |
FROFVQAIQAWKOW-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C1=CC=CC=C1)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
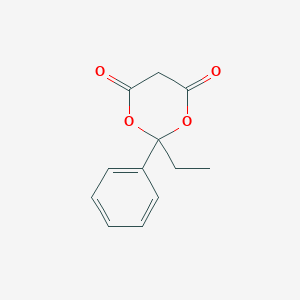


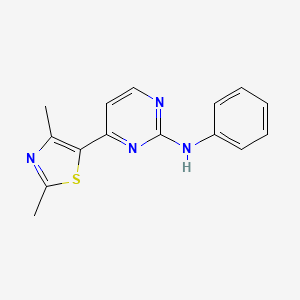
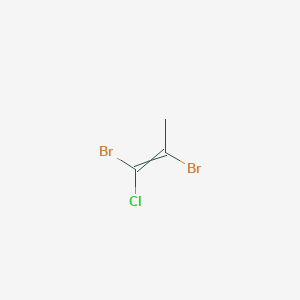
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
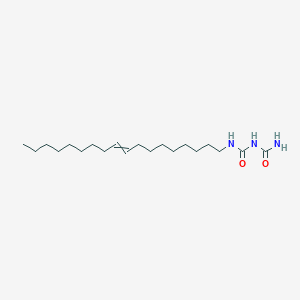
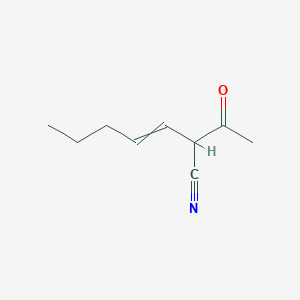
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
